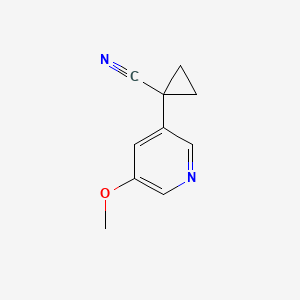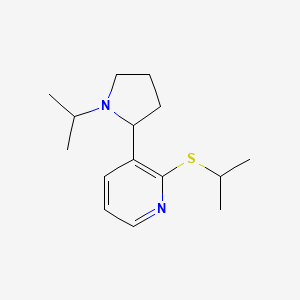
3-(1-Isopropylpyrrolidin-2-yl)-2-(isopropylthio)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Isopropylpyrrolidin-2-yl)-2-(isopropylthio)pyridine is a synthetic organic compound that belongs to the class of pyridine derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Isopropylpyrrolidin-2-yl)-2-(isopropylthio)pyridine typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrrolidine ring: Starting with a suitable precursor, the pyrrolidine ring can be synthesized through cyclization reactions.
Introduction of the isopropyl groups: Isopropyl groups can be introduced via alkylation reactions using isopropyl halides.
Attachment of the pyridine ring: The pyridine ring can be attached through coupling reactions, such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions could target the pyridine ring or the sulfur atom, leading to various reduced forms.
Substitution: Substitution reactions might involve replacing the isopropyl groups with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halides, nucleophiles.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides, while substitution could produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
3-(1-Isopropylpyrrolidin-2-yl)-2-(isopropylthio)pyridine could have several research applications:
Chemistry: As a building block in organic synthesis for creating more complex molecules.
Biology: Potential use in studying biological pathways or as a ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action would depend on the specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, influencing biochemical pathways. Detailed studies would be required to elucidate the exact mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(1-Methylpyrrolidin-2-yl)-2-(methylthio)pyridine
- 3-(1-Ethylpyrrolidin-2-yl)-2-(ethylthio)pyridine
Comparison
Compared to its analogs, 3-(1-Isopropylpyrrolidin-2-yl)-2-(isopropylthio)pyridine might exhibit unique properties due to the presence of isopropyl groups, which could influence its reactivity, stability, and interactions with other molecules.
Propiedades
Fórmula molecular |
C15H24N2S |
|---|---|
Peso molecular |
264.4 g/mol |
Nombre IUPAC |
3-(1-propan-2-ylpyrrolidin-2-yl)-2-propan-2-ylsulfanylpyridine |
InChI |
InChI=1S/C15H24N2S/c1-11(2)17-10-6-8-14(17)13-7-5-9-16-15(13)18-12(3)4/h5,7,9,11-12,14H,6,8,10H2,1-4H3 |
Clave InChI |
ITLOSWPSFIAXBT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1CCCC1C2=C(N=CC=C2)SC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





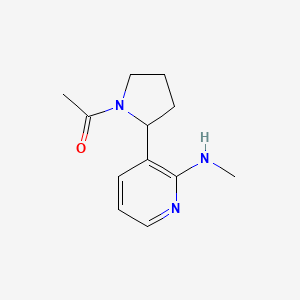

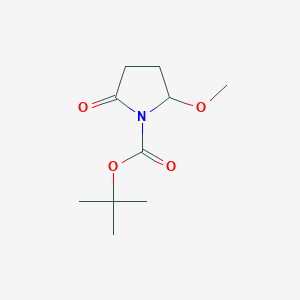


![N-Cyclopentyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-amine](/img/structure/B11800860.png)
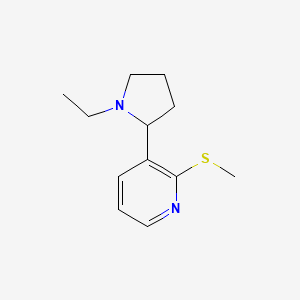
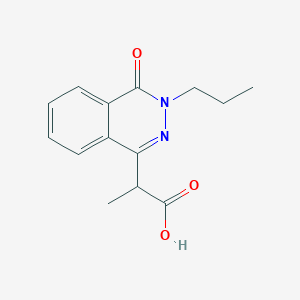

![(R)-1-(1-Cyclobutyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B11800883.png)
